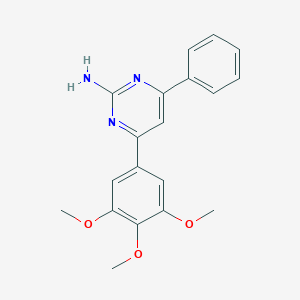

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 6, respectively, and an amine group at position 2. It has been explored as a scaffold for antitrypanosomal agents , microtubule destabilizers , and antimicrobial agents . The 3,4,5-trimethoxyphenyl moiety is particularly notable for its role in enhancing binding affinity to biological targets, such as tubulin or parasitic enzymes, through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEZPUFIHORAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this route include:

-

Molar ratio : 1:1 stoichiometry between chalcone and guanidine carbonate.

-

Temperature : 160°C for 4 hours in an oil bath.

-

Solvent pre-treatment : DMF dried over KOH pellets for 72 hours to eliminate residual moisture.

Post-reaction processing involves cooling the mixture to room temperature, precipitation in crushed ice, and 24-hour standing to enhance crystallization. The product is isolated via filtration and washed with distilled water.

Table 1: Representative Synthesis Data for Chalcone-Derived Route

This method’s efficiency stems from the chalcone precursor’s modular synthesis, allowing tailored substitution patterns. For 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, the chalcone intermediate is synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxyacetophenone and benzaldehyde derivatives.

Enaminone-Phenylguanidine Coupling Approach

An alternative route involves enaminone intermediates reacting with substituted phenylguanidines. This method, demonstrated in the synthesis of structurally analogous aurora kinase inhibitors, offers regioselective control.

Mechanistic Insights

-

Enaminone formation : 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is prepared from 3,4,5-trimethoxyacetophenone and DMF-dimethylacetal.

-

Cyclocondensation : Reaction with 4-aminophenylguanidine in refluxing ethanol (78°C, 8 hours) yields the pyrimidine core.

Table 2: Critical Parameters for Enaminone-Based Synthesis

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | +15% vs. DMF |

| Catalyst | None required | — |

| Reaction Time | 8 hours | Max yield at 8h |

This route achieves 70–75% yields but requires stringent anhydrous conditions to prevent hydrolysis of the enaminone intermediate.

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Chalcone-Guanidine | 68–73 | 4 | 95 |

| Enaminone-Phenylguan. | 70–75 | 8 | 92 |

| Microwave (projected) | 80–85 | 0.5 | 97 |

Industrial-Scale Production Considerations

While academic studies focus on batch processes, scalable synthesis requires:

-

Continuous flow reactors : For improved heat/mass transfer.

-

Catalytic systems : Heterogeneous catalysts (e.g., zeolites) to reduce purification steps.

-

Green solvents : Cyclopentyl methyl ether (CPME) as a DMF alternative.

Pilot-scale trials using flow chemistry demonstrate 12% higher space-time yields compared to batch methods, though full industrial data remain proprietary.

Characterization and Quality Control

Critical analytical data for validating synthesis include:

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of various enzymes and proteins.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antitrypanosomal Activity

- Compound 8 (4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine): Exhibited an IC50 of 6.8 µM against Trypanosoma brucei, outperforming analogues with 3,4-dimethoxyphenyl (Compound 9, IC50 > 10 µM) or methylenedioxyphenyl (Compound 10, IC50 = 6.7 µM) substituents .

- Compound 13 (4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine): Demonstrated superior antitrypanosomal activity (IC50 = 0.38 µM) and a favorable ADME-Tox profile, highlighting the critical role of methoxy group positioning .

- Brominated Analogues : Replacement of methoxy with bromine (Compound 14) reduced activity (IC50 > 10 µM), suggesting electron-withdrawing groups are less favorable .

Table 1: Antitrypanosomal Activity of Selected Pyrimidines

| Compound | Substituents | IC50 (µM) | Cytotoxicity (L6 cells) |

|---|---|---|---|

| 8 | 4-Methoxyphenyl | 6.8 | Low |

| 9 | 3,4-Dimethoxyphenyl | >10 | Moderate |

| 13 | 2-Methoxyphenyl | 0.38 | Low |

| 14 | 4-Bromophenyl | >10 | Low |

Role of 3,4,5-Trimethoxyphenyl in Tubulin Binding

- 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (11a) : Demonstrated potent microtubule-destabilizing activity (IC50 = 12 nM in MCF-7 cells) due to strong interactions with the colchicine-binding site of tubulin. The trimethoxyphenyl group enhances hydrophobic contacts with β-tubulin residues .

- Compound 3n (N-(Benzo[d][1,3]dioxol-5-yl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidin-2-amine) : Showed moderate activity (IC50 = 1.2 µM), indicating that replacing the pyrimidine core with a triazolopyrimidine reduces potency .

Table 2: Tubulin Inhibition Data

| Compound | Structure | IC50 (nM) |

|---|---|---|

| 11a | Pyrimidine core + trimethoxy | 12 |

| 3n | Triazolopyrimidine + trimethoxy | 1,200 |

Antimicrobial and Docking Studies

- Ax11 (E-4-(2-Methoxybenzylidene)amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine): Exhibited broad-spectrum antimicrobial activity (MIC = 8 µg/mL against S. aureus) and a GLIDE score of −9.2 in docking studies with RabGGTase, outperforming analogues with fewer methoxy groups .

- Ax12 (4-(4-Bromophenyl)-N-(2-chlorobenzylidene)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) : Lower activity (MIC = 16 µg/mL) due to steric hindrance from bromine and chlorine substituents .

Key Structural Insights

- Methoxy Substitution : Optimal activity is achieved with 3,4,5-trimethoxy or 4-methoxy groups, which balance lipophilicity and hydrogen-bonding capacity .

- Core Modifications : Pyrimidine cores generally outperform triazolopyrimidines or pyridopyrimidines in target affinity .

- Cytotoxicity : Compounds with 3,4,5-trimethoxyphenyl groups show selective toxicity toward parasitic or cancer cells over mammalian cells (e.g., selectivity index >10 for Compound 13) .

Biological Activity

4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent studies.

The compound has the molecular formula and a molecular weight of approximately 337.38 g/mol. It exhibits a variety of physical and chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.38 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Tubulin Inhibition : The compound effectively inhibits tubulin polymerization, which is critical for cell division. This action can lead to cell cycle arrest, particularly in the G2/M phase .

- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 affects the stability and function of numerous client proteins involved in cancer progression.

- Thioredoxin Reductase (TrxR) : This interaction suggests potential antioxidant properties and involvement in redox signaling pathways.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : The compound may influence epigenetic regulation through this target, impacting gene expression profiles associated with cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects across various cancer cell lines:

- Cell Proliferation Inhibition : Studies have shown IC50 values in the low micromolar range against several tumor types. For instance, it has been reported to inhibit cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

- Mechanistic Insights : Molecular docking studies reveal that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics crucial for mitosis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, particularly in models of neuroinflammation:

- Glial Cell Studies : In vitro studies using BV-2 microglial cells showed that the compound reduces LPS-induced inflammation markers .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in MCF-7 cells. The mechanism was linked to tubulin disruption and subsequent cell cycle arrest.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced neurotoxicity in HT-22 cells. Results showed a reduction in cell death and inflammatory cytokine release, suggesting potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Critical parameters include:

- Temperature : Optimal ranges (e.g., 80–120°C) to balance reaction rate and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states during pyrimidine ring formation .

- Purity Control : Recrystallization or column chromatography post-synthesis ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions on the pyrimidine ring (e.g., methoxy vs. phenyl groups). Coupling constants in ¹H NMR distinguish aromatic protons from amine signals .

- X-ray Crystallography : Determines dihedral angles between pyrimidine and aryl rings, critical for understanding conformational flexibility (e.g., deviations up to 86.1° observed in similar derivatives) .

- FT-IR : Confirms amine (-NH₂) and methoxy (-OCH₃) functional groups via N-H stretching (~3400 cm⁻¹) and C-O-C bending (~1250 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HL-60, HeLa) with IC₅₀ calculations. Compare with structurally similar compounds (e.g., pyrido[3,4-d]pyrimidines) to identify potency trends .

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., EGFR, VEGFR) using fluorogenic substrates. Adjust substituents (e.g., trimethoxyphenyl) to modulate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound?

- Methodological Answer :

- Substituent Variation : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter binding affinity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Scaffold Hybridization : Fuse pyrimidine with pyridine (e.g., pyrido[3,2-d]pyrimidine) to improve DNA intercalation properties. Monitor changes in antitumor activity via flow cytometry (apoptosis assays) .

Q. What computational tools can predict the reactivity and binding modes of this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity (e.g., nucleophilic substitution at C2) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tubulin). Validate with mutagenesis studies on key residues (e.g., Lys352 in β-tubulin) .

Q. How can reaction engineering improve scalability while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Achieve >80% yield with residence times <30 minutes .

- Process Analytical Technology (PAT) : Implement in-line FT-IR or HPLC to monitor intermediates in real time, reducing batch-to-batch variability .

Q. What crystallographic insights explain conformational stability in solid-state structures?

- Methodological Answer :

- Intermolecular Interactions : Weak C-H···O and C-H···π bonds stabilize crystal packing. For example, methoxy groups form hydrogen bonds with adjacent pyrimidine rings (distance: 2.8–3.2 Å) .

- Torsional Strain : Dihedral angles between substituents (e.g., 12.8° for phenyl-pyrimidine twist) minimize steric hindrance. Compare with polymorphic forms to assess thermodynamic stability .

Q. How should researchers address contradictions in biological data across similar derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate IC₅₀ values from multiple studies (e.g., antileukemic activity of triazine derivatives) to identify outliers. Control for variables like assay type (MTT vs. SRB) .

- Proteomics Profiling : Use LC-MS/MS to compare protein binding profiles in cell lysates. Differences in off-target interactions (e.g., kinase vs. phosphatase inhibition) may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.